

Application Note: Quantitative Analysis of Adonitoxin using HPLC-MS/MS

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Compound of Interest

Compound Name: *Adonitoxin*

Cat. No.: *B105898*

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Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **adonitoxin** in biological matrices. **Adonitoxin**, a cardiac glycoside found in plants of the Adonis genus, requires precise measurement for toxicological studies and drug development. This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Adonitoxin is a cardenolide, a type of steroid, that exhibits cardiotonic properties. Like other cardiac glycosides such as digoxin and digitoxin, its therapeutic window is narrow, necessitating accurate and reliable quantitative methods for its study. HPLC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of such compounds in complex biological samples. This method is based on the principle of separating **adonitoxin** from other matrix components using HPLC, followed by its specific detection and quantification using tandem mass spectrometry.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of **adonitoxin** from plasma or serum samples.

Protocol:

- **Conditioning:** Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- **Sample Loading:** Mix 1 mL of plasma/serum with 1 mL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.
- **Elution:** Elute **adonitoxin** with 3 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

Table 1: HPLC Parameters

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Quantitative Analysis

Quantification is performed in MRM mode. The molecular weight of **adonitoxin** is 550.6 g/mol . The precursor ion is likely to be the protonated molecule $[M+H]^+$ at m/z 551.3. The primary fragmentation is expected to be the loss of the rhamnose sugar moiety (146.1 Da), resulting in the adonitoxigenin aglycone at m/z 405.2. Further fragmentation of the aglycone can occur through the loss of water molecules.

Table 3: Proposed MRM Transitions for **Adonitoxin**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Adonitoxin	551.3	405.2	20	100
551.3	387.2	25	100	
551.3	369.2	30	100	
Internal Standard (e.g., Digoxin-d3)	User Defined	User Defined	User Defined	100

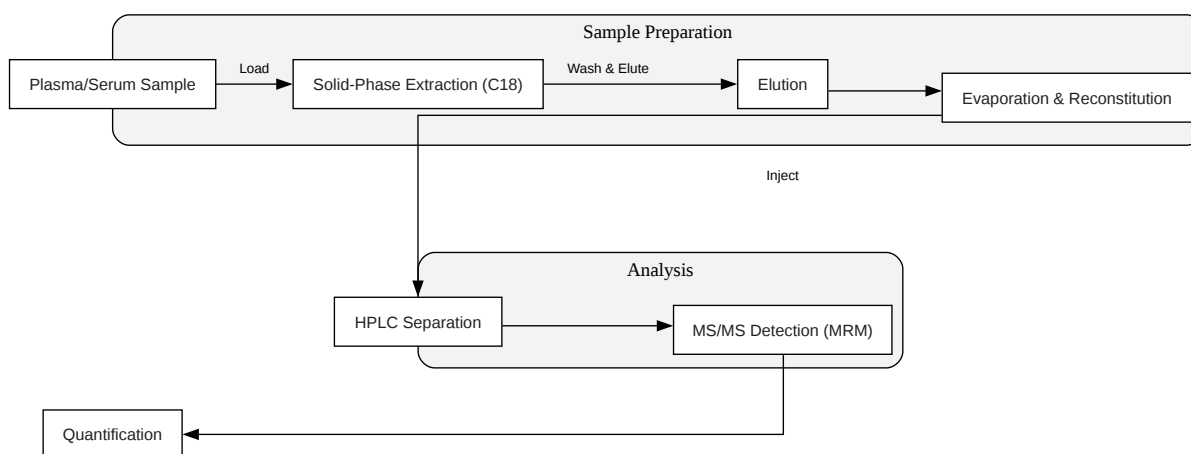
Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

This method provides a robust and reliable approach for the quantification of **adonitoxin**. The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision. The linearity of the method should be established over the desired concentration range, typically from sub-nanogram to hundreds of nanograms per milliliter. The limit of detection (LOD) and limit of quantification (LOQ) should be determined according to standard validation protocols.

Visualizations

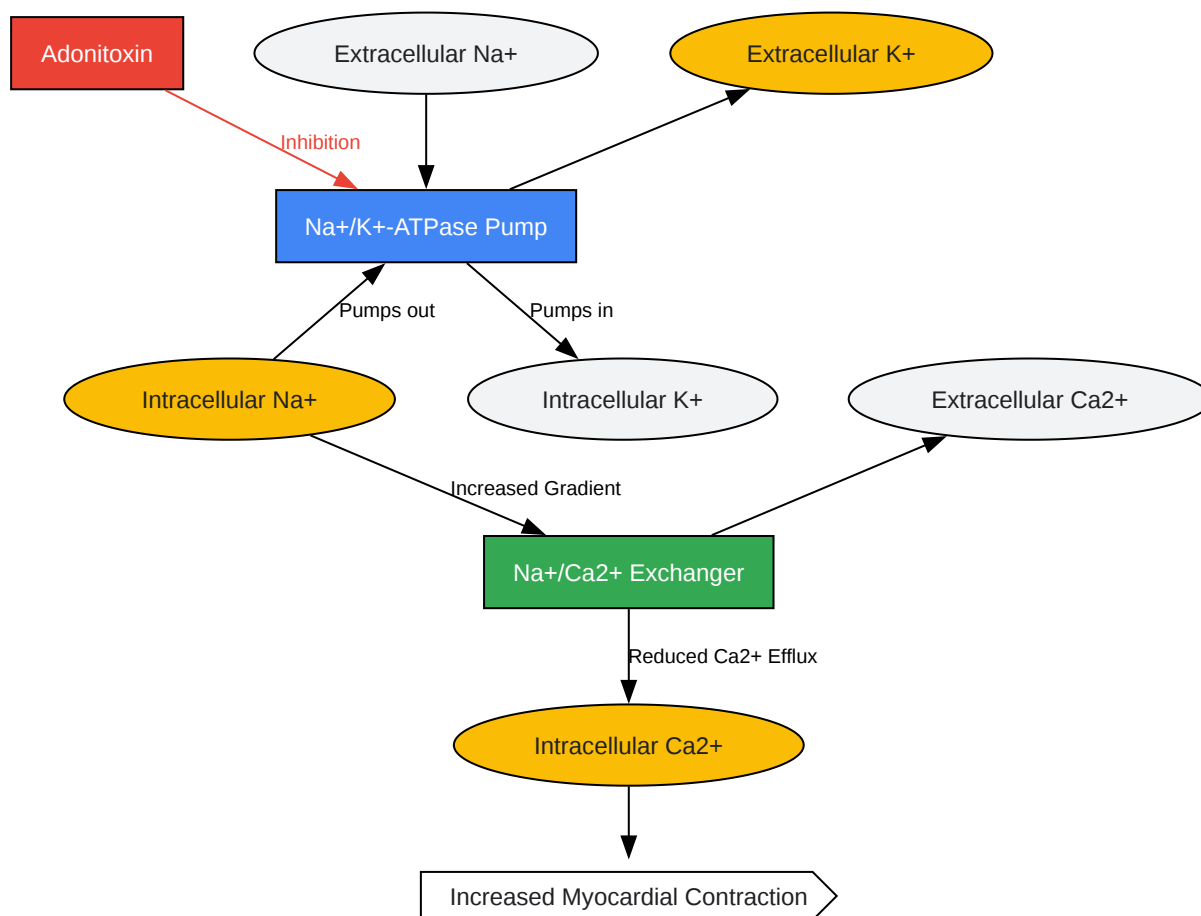
Experimental Workflow



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Caption: Experimental workflow for **adonitoxin** quantification.

Signaling Pathway of Cardiac Glycosides



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